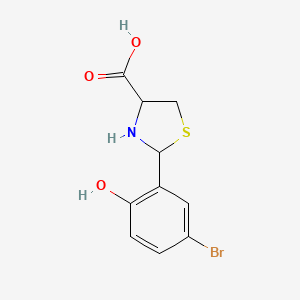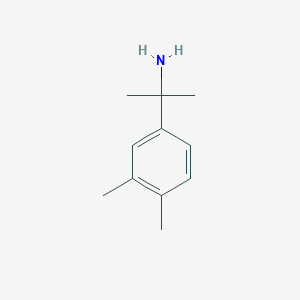
Pyrimidin-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidin-4,5-dione, also known as barbituric acid, is a heterocyclic organic compound with the molecular formula C4H4N2O3. It is a derivative of pyrimidine and contains two keto groups at positions 4 and 5 of the pyrimidine ring. This compound is a key intermediate in the synthesis of various barbiturate drugs and has significant importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidin-4,5-dione can be synthesized through several methods. One common method involves the condensation of urea with malonic acid in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-4,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Substitution reactions at the nitrogen atoms can lead to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various barbiturate drugs, dihydropyrimidines, and substituted pyrimidines, which have applications in medicinal chemistry and pharmaceuticals.
Scientific Research Applications
Pyrimidin-4,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of barbiturates and other heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Barbiturates derived from this compound are used as sedatives, anesthetics, and anticonvulsants.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrimidin-4,5-dione and its derivatives involves interaction with various molecular targets:
Molecular Targets: It primarily targets the central nervous system by modulating the activity of gamma-aminobutyric acid (GABA) receptors.
Pathways Involved: The compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. It also affects ion channels and neurotransmitter release, contributing to its pharmacological properties.
Comparison with Similar Compounds
Pyrimidin-4,5-dione can be compared with other similar compounds, such as:
Pyrimidine: The parent compound, which lacks the keto groups at positions 4 and 5.
Dihydropyrimidine: A reduced form of this compound with different pharmacological properties.
Barbiturates: Derivatives of this compound with various substitutions that enhance their sedative and hypnotic effects.
Uniqueness: this compound is unique due to its ability to form a wide range of derivatives with diverse pharmacological activities. Its structural versatility makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C4H2N2O2 |
|---|---|
Molecular Weight |
110.07 g/mol |
IUPAC Name |
pyrimidine-4,5-dione |
InChI |
InChI=1S/C4H2N2O2/c7-3-1-5-2-6-4(3)8/h1-2H |
InChI Key |
DGIAHBRNEWBZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)
![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)

![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)
![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)
![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)
